molecular formula C20H20NP B1401408 (S)-2-(Diphenylphosphino)-1-phenylethanamine CAS No. 1103533-85-2

(S)-2-(Diphenylphosphino)-1-phenylethanamine

Cat. No.: B1401408
CAS No.: 1103533-85-2
M. Wt: 305.4 g/mol
InChI Key: OTNYDYNCOCRMDG-HXUWFJFHSA-N
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Description

(S)-2-(Diphenylphosphino)-1-phenylethanamine is a chiral phosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to facilitate enantioselective reactions, making it a valuable tool in the synthesis of optically active compounds. Its unique structure, featuring a phosphine group attached to a chiral amine, allows it to interact with various metal centers, enhancing the selectivity and efficiency of catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Diphenylphosphino)-1-phenylethanamine typically involves the reaction of (S)-1-phenylethanamine with chlorodiphenylphosphine. The reaction is carried out under inert conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:

(S)1phenylethanamine+chlorodiphenylphosphine(S)2(Diphenylphosphino)1phenylethanamine+HCl(S)-1-phenylethanamine + \text{chlorodiphenylphosphine} \rightarrow this compound + \text{HCl} (S)−1−phenylethanamine+chlorodiphenylphosphine→(S)−2−(Diphenylphosphino)−1−phenylethanamine+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of byproducts and optimizing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Diphenylphosphino)-1-phenylethanamine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

    Coordination: It can coordinate with metal centers, forming complexes that are crucial in catalytic processes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

    Coordination: Transition metals like palladium, platinum, and rhodium are frequently employed to form coordination complexes.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(S)-2-(Diphenylphosphino)-1-phenylethanamine has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Its role in asymmetric synthesis is crucial for the production of chiral pharmaceuticals.

    Industry: It is employed in the manufacture of fine chemicals and agrochemicals, where enantioselectivity is essential.

Mechanism of Action

The mechanism by which (S)-2-(Diphenylphosphino)-1-phenylethanamine exerts its effects involves its interaction with metal centers. The phosphine group coordinates with the metal, while the chiral amine provides steric and electronic effects that enhance the selectivity of the catalytic process. This coordination alters the electronic environment of the metal, facilitating the desired reaction pathway and improving the yield of the enantiomerically pure product.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Diphenylphosphino)-1-phenylethanamine: The enantiomer of the compound, used in similar applications but with opposite chirality.

    BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand widely used in asymmetric catalysis.

    DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): A chiral diphosphine ligand used in enantioselective hydrogenation reactions.

Uniqueness

(S)-2-(Diphenylphosphino)-1-phenylethanamine is unique due to its specific chiral environment and the presence of both a phosphine and an amine group. This combination allows for versatile coordination chemistry and high enantioselectivity in catalytic processes, making it a valuable tool in the synthesis of complex chiral molecules.

Properties

IUPAC Name

(1S)-2-diphenylphosphanyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNYDYNCOCRMDG-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744058
Record name (1S)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103533-85-2
Record name (1S)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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